Psychotridine

Description

Psychotridine has been reported in Psychotria colorata with data available.

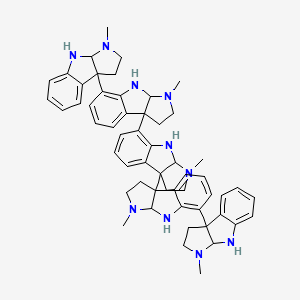

polyindoline alkaloid isolated from Psychotria forsteriana; structure given in first source

Properties

IUPAC Name |

3-methyl-5,8b-bis[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H62N10/c1-61-28-23-51(33-13-6-8-21-41(33)56-46(51)61)35-15-10-16-36-43(35)58-48-53(36,25-30-63(48)3)38-18-12-20-40-45(38)60-50-55(40,27-32-65(50)5)54-26-31-64(4)49(54)59-44-37(17-11-19-39(44)54)52-24-29-62(2)47(52)57-42-22-9-7-14-34(42)52/h6-22,46-50,56-60H,23-32H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJSMVZSIBHXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=C(C=CC=C21)C12CCN(C1NC1=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H62N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046292 | |

| Record name | Psychotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52617-25-1 | |

| Record name | 3a(1H),7′:3′a,3′′a(1′H,1′′H):7′′,3′′′a(1′′′H):7′′′,3′′′′a(1′′′′H)-Quinquepyrrolo[2,3-b]indole, 2,2′,2′′,2′′′,2′′′′,3,3′,3′′,3′′′,3′′′′,8,8′,8′′,8′′′,8′′′′,8a,8′a,8′′a,8′′′a,8′′′′a-eicosahydro-1,1′,1′′,1′′′,1′′′′-pentamethyl-, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52617-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psychotridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052617251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psychotridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Psychotridine from Psychotria colorata: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isolation of psychotridine, a bioactive pyrrolidinoindoline alkaloid, from the flowers of Psychotria colorata. This document is intended for researchers, scientists, and professionals in drug development. It details the necessary experimental protocols, from the initial extraction of plant material to the chromatographic separation and purification of the target compound. The guide also presents quantitative data and characterization information in structured tables and includes diagrams of the experimental workflow and related biochemical pathways to facilitate understanding. The methodologies described are based on established phytochemical techniques and specific findings from the analysis of Psychotria species.

Introduction

Psychotria colorata (Willd. ex Roem. & Schult.) Müll.Arg., a plant from the Rubiaceae family, has a history of traditional use in the Amazon region as an analgesic.[1][2] Phytochemical investigations have revealed that its flowers and leaves are rich in alkaloids, particularly pyrrolidinoindoline-type compounds.[3][4] Among these, psychotridine has been identified as a potent non-opioid analgesic that acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This unique mechanism of action makes psychotridine a compound of significant interest for the development of novel pain therapeutics.

This guide consolidates the available scientific information to provide a detailed protocol for the isolation of psychotridine from P. colorata flowers. It aims to equip researchers with the necessary information to replicate and build upon existing research in this field.

Materials and Methods

Plant Material

Fresh flowers of Psychotria colorata are the primary source material for the isolation of psychotridine. The collection period and geographical location can influence the qualitative and quantitative alkaloid composition.[1] It is recommended to use freshly dried and powdered plant material for optimal extraction efficiency.

Reagents and Equipment

A comprehensive list of necessary reagents and equipment is provided in the table below. All solvents should be of analytical or HPLC grade.

| Category | Item | Specifications |

| Solvents | Methanol, Ethanol, Chloroform (B151607), Diethylamine (B46881), Acetonitrile, Formic Acid, Water | HPLC Grade |

| Acids/Bases | Sulfuric Acid, Ammonia (B1221849) Solution | Analytical Grade |

| Chromatography Media | Sephadex LH-20, Silica (B1680970) Gel 60 (63-200 µm), Neutral Alumina (B75360) (Activity I), Reversed-Phase C18 | Chromatographic Grade |

| Apparatus | Soxhlet extractor, Rotary evaporator, pH meter, Centrifuge, Chromatography columns, HPLC system with DAD and MS detector, NMR Spectrometer | Standard Laboratory Grade |

Table 1: List of Reagents and Equipment

Experimental Protocols

The isolation of psychotridine is a multi-step process involving extraction of the crude alkaloids followed by several stages of chromatographic purification.

Preparation of the Crude Alkaloid Extract

An acid-base extraction method is typically employed to selectively extract the alkaloids from the plant material.[2]

-

Defatting: The dried and powdered flowers of P. colorata are first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus. This step removes lipids and other non-polar compounds that could interfere with subsequent extraction and purification.

-

Acidic Extraction: The defatted plant material is then subjected to extraction with a dilute acidic solution (e.g., 0.5% sulfuric acid).[2] This protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous medium. The extraction can be performed by maceration with stirring for 24-48 hours, followed by filtration.

-

Basification and Liquid-Liquid Extraction: The acidic aqueous extract is then basified with an ammonia solution to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water and more soluble in organic solvents. The basified solution is then partitioned with an immiscible organic solvent such as chloroform or a chloroform/methanol mixture. The alkaloids will move into the organic phase. This liquid-liquid extraction should be repeated several times to ensure complete transfer of the alkaloids.

-

Concentration: The combined organic extracts are then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture of several compounds. A series of chromatographic techniques are required to isolate psychotridine in a pure form.

The initial purification step involves size-exclusion chromatography on a Sephadex LH-20 column. This separates the alkaloids based on their molecular size.

-

Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) for at least 3 hours. Pack the slurry into a suitable chromatography column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and carefully load it onto the top of the column.

-

Elution: Elute the column with the mobile phase at a low flow rate (e.g., 1 cm/h) to ensure good resolution. Collect fractions of a defined volume.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired alkaloids. Pool the fractions that show a similar profile.

The fractions enriched with psychotridine from the size-exclusion chromatography are further purified using a combination of adsorption and reversed-phase chromatography. The exact sequence may need to be optimized based on the composition of the extract.

-

Silica Gel and Alumina Chromatography: The enriched fractions can be subjected to column chromatography using silica gel 60 and/or neutral alumina as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) is typically used to separate the different alkaloids.

-

Reversed-Phase HPLC: The final purification is often achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A C18 column is commonly used with a mobile phase consisting of a mixture of methanol, water, and a small amount of a modifier like diethylamine or formic acid to improve peak shape.[1] An isocratic or gradient elution can be employed to achieve the desired separation. The eluent is monitored using a diode-array detector (DAD) and a mass spectrometer (MS) to identify and collect the peak corresponding to psychotridine.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in the isolation of psychotridine and its known mechanism of action.

Caption: Experimental workflow for the isolation of psychotridine.

Caption: Mechanism of action of psychotridine as an NMDA receptor antagonist.

Quantitative Data and Characterization

The yield of alkaloids can vary depending on the plant source and extraction method. The following table summarizes the reported alkaloid content in different parts of P. colorata.

| Plant Part | Total Alkaloid Content (% dry weight) |

| Flowers | ~0.7% |

| Leaves | ~0.6% |

| Roots | ~0.05% |

Table 2: Total Alkaloid Content in Psychotria colorata

Once isolated, psychotridine must be characterized to confirm its identity and purity. This is achieved through various spectroscopic techniques.

| Technique | Observed Data |

| UV Spectroscopy | Provides information about the chromophore system of the indole (B1671886) alkaloids. |

| ¹H NMR | Reveals the proton environment in the molecule, including the number of protons, their chemical shifts, and coupling patterns. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. Specific chemical shifts for pyrrolidinoindoline alkaloids have been compiled.[6] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, which is crucial for structural elucidation. Electrospray ionization (ESI-MS) is commonly used for these types of compounds.[1] |

Table 3: Spectroscopic Data for Characterization of Psychotridine

Conclusion

The isolation of psychotridine from Psychotria colorata is a challenging but rewarding process that yields a compound with significant therapeutic potential. This guide provides a framework for researchers to undertake this work, from the initial extraction to the final purification and characterization. The detailed protocols and supplementary information are intended to facilitate further research into this promising natural product and its potential applications in pain management. Further optimization of the isolation protocol may be necessary to improve yields and efficiency, and continued investigation into the pharmacology of psychotridine is warranted.

References

Psychotridine: A Technical Whitepaper on its Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psychotridine, a pyrrolidinoindoline alkaloid isolated from Psychotria colorata, has demonstrated significant analgesic properties in preclinical studies. This document provides a comprehensive technical overview of the existing research on Psychotridine's effectiveness in pain models and its mechanism of action. The data indicates that Psychotridine functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, offering a non-opioid pathway for pain relief. This whitepaper consolidates the available quantitative data, details the experimental protocols employed in its evaluation, and visualizes the key pathways and experimental workflows.

Introduction

The search for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Opioid-based analgesics, while effective, are associated with significant side effects, including tolerance, dependence, and respiratory depression. Consequently, there is a pressing need for non-opioid analgesics. Psychotridine has emerged as a promising candidate, exhibiting dose-dependent pain relief in both thermal and chemical pain models[1][2]. Its unique mechanism of action, centered on the glutamatergic system, presents a compelling avenue for the development of new pain therapeutics[1][2][3].

Quantitative Data Summary

The analgesic and receptor binding activities of Psychotridine have been quantified in several key experiments. The following tables summarize the available data.

Table 1: In Vivo Analgesic Activity of Psychotridine

| Experimental Model | Species | Route of Administration | Effective Dose | Observation | Reference |

| Tail-Flick Test (Thermal Pain) | Mouse | Not Specified | 10 mg/kg | Significant analgesic effect | [1] |

| Capsaicin-Induced Pain (Chemical Pain) | Mouse | Not Specified | 2.5 mg/kg | Reduction in pain behavior | [1] |

Table 2: In Vitro Receptor Binding Affinity of Psychotridine

| Assay | Ligand | Tissue Preparation | Concentration for Complete Inhibition | Implied Mechanism | Reference |

| Radioligand Binding Assay | [³H]MK-801 (dizocilpine) | Cortex Membranes | 300 nM | Non-competitive NMDA Receptor Antagonist | [1][2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Psychotridine's analgesic properties.

Animals

While the specific strain was not detailed in the available literature, studies of this nature typically utilize male Swiss Webster or C57BL/6 mice, weighing between 20-25g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Tail-Flick Test

This method assesses the response to a thermal pain stimulus.

-

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the tail.

-

Procedure:

-

Each mouse is gently restrained, allowing the tail to be positioned over the heat source.

-

The baseline latency to tail withdrawal (the "tail-flick") is determined for each animal before treatment.

-

Psychotridine or a vehicle control is administered.

-

At predetermined time points post-administration, the tail-flick latency is measured again.

-

A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

-

-

Data Analysis: The analgesic effect is expressed as the increase in tail-flick latency compared to baseline or as a percentage of the maximum possible effect (%MPE).

Capsaicin-Induced Pain Assay

This model evaluates the response to a chemical nociceptive stimulus.

-

Reagents: Capsaicin (B1668287) is dissolved in a vehicle solution (e.g., 10% ethanol, 10% Tween 80, and 80% saline).

-

Procedure:

-

Mice are placed in an observation chamber and allowed to acclimatize.

-

Psychotridine or a vehicle control is administered systemically.

-

After a set pre-treatment time, a standardized volume (e.g., 20 µL) of capsaicin solution is injected into the plantar surface of one hind paw.

-

Immediately following injection, the cumulative time the animal spends licking or biting the injected paw is recorded for a defined period (e.g., 5 minutes).

-

-

Data Analysis: The total time spent licking/biting is used as a measure of pain, and a reduction in this time indicates an analgesic effect.

Rotarod Test

This assay is used to assess motor coordination and potential sedative effects.

-

Apparatus: A rotarod treadmill consisting of a rotating rod.

-

Procedure:

-

Mice are trained to walk on the rotating rod at a constant speed.

-

On the test day, the baseline latency to fall from the rod is recorded for each animal.

-

Psychotridine or a vehicle control is administered.

-

At various time points post-administration, the mice are placed back on the rotarod, and the latency to fall is measured.

-

-

Data Analysis: A significant decrease in the latency to fall compared to the vehicle group would indicate motor impairment. Studies on Psychotridine have shown no such motor deficits at analgesic doses[1][2][3].

[³H]MK-801 Radioligand Binding Assay

This in vitro assay determines the interaction of Psychotridine with the NMDA receptor.

-

Tissue Preparation:

-

Cerebral cortices from rats or mice are dissected and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.

-

The final pellet containing the cortical membranes is resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801 (a specific NMDA receptor channel blocker).

-

Increasing concentrations of unlabeled Psychotridine are added to compete for the binding sites.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled MK-801.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of Psychotridine that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is calculated. The available data indicates that binding is completely abolished at a concentration of 300 nM of Psychotridine[1][2][3].

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of Psychotridine

The primary mechanism of Psychotridine's analgesic effect is the non-competitive antagonism of the NMDA receptor. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of Psychotridine's analgesic action via NMDA receptor antagonism.

Experimental Workflow for Preclinical Evaluation

The logical flow of experiments to characterize the analgesic properties of a novel compound like Psychotridine is depicted below.

Caption: Logical workflow for the preclinical evaluation of Psychotridine's analgesic properties.

Conclusion

The available evidence strongly supports the analgesic potential of Psychotridine. Its mechanism as a non-competitive NMDA receptor antagonist distinguishes it from traditional opioid analgesics and presents a promising therapeutic strategy for pain management. Further research is warranted to fully elucidate its dose-response relationship, pharmacokinetic and pharmacodynamic profiles, and to explore its efficacy in a broader range of pain models, including neuropathic and inflammatory pain. The detailed protocols and data presented in this whitepaper provide a foundational resource for scientists and drug development professionals interested in advancing the study of Psychotridine as a novel analgesic agent.

References

In Vitro Activity of Psychotridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychotridine, a polyindolinic alkaloid isolated from plants of the Psychotria genus, has garnered scientific interest for its notable biological activities. This technical guide provides an in-depth overview of the in vitro studies investigating the activity of Psychotridine, with a focus on its mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and its effects on platelet aggregation. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Psychotridine's activity.

Table 1: Inhibition of Platelet Aggregation by Psychotridine

| Inducing Agent | IC50 (μM) |

| ADP | 1.4 |

| Collagen | 1.4 |

| Thrombin | 3.9 |

Table 2: Inhibition of [3H]MK-801 Binding by Psychotridine

| Parameter | Value |

| Concentration for Complete Inhibition | 300 nM |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in the study of Psychotridine's activity.

NMDA Receptor Binding Assay ([3H]MK-801 Competition Assay)

This assay is designed to determine the ability of a test compound, such as Psychotridine, to inhibit the binding of the radiolabeled NMDA receptor channel blocker [3H]MK-801 to cortical membranes.

Materials:

-

Rat cortical membranes

-

[3H]MK-801 (dizocilpine)

-

Psychotridine (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer to a specific protein concentration.

-

Binding Reaction: In a 96-well plate, the following are added in order:

-

Assay buffer

-

A range of concentrations of Psychotridine or vehicle control.

-

A fixed concentration of [3H]MK-801.

-

The prepared cortical membrane suspension.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled MK-801) from the total binding. The percentage of inhibition by Psychotridine at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Platelet Aggregation Assay

This assay measures the ability of Psychotridine to inhibit the aggregation of human platelets induced by various agonists.

Materials:

-

Fresh human blood collected in anticoagulant (e.g., sodium citrate).

-

Platelet-rich plasma (PRP)

-

Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, thrombin.

-

Psychotridine (or other test compounds)

-

Saline solution

-

Aggregometer

Procedure:

-

PRP Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Assay Setup: The aggregometer cuvettes are prepared with a defined volume of PRP and a stir bar. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation with Inhibitor: A known concentration of Psychotridine or vehicle control is added to the PRP and incubated for a short period (e.g., 5 minutes) at 37°C.

-

Induction of Aggregation: An aggregating agent (ADP, collagen, or thrombin) is added to the cuvette to induce platelet aggregation.

-

Measurement: The change in light transmission through the PRP suspension is recorded over time by the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The maximum aggregation percentage is determined for each condition. The percentage of inhibition by Psychotridine is calculated relative to the control (agonist alone). IC50 values are determined from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

While specific quantitative data for Psychotridine's cytotoxicity on rat hepatoma cells are not detailed in the available literature, a general protocol for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Rat hepatoma cell line (e.g., HTC cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Psychotridine (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Psychotridine or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro activity of Psychotridine.

Signaling Pathways

Experimental Workflows

The Occurrence and Analysis of Psychotridine in Psychotria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychotridine is a complex pyrrolidinoindoline alkaloid that has garnered significant scientific interest due to its notable biological activities. It is found within various species of the genus Psychotria, a large and diverse group of flowering plants in the Rubiaceae family. This technical guide provides a comprehensive overview of the natural sources of Psychotridine, quantitative data on related alkaloids, detailed experimental protocols for its isolation and analysis, and a visualization of its primary signaling pathway.

Psychotridine has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which accounts for its observed analgesic properties[1][2]. The unique and complex structure of Psychotridine, a pentameric assembly of tryptamine (B22526) units, presents both a challenge and an opportunity for phytochemical analysis and drug discovery. Understanding its natural distribution and developing robust methods for its quantification are critical steps for further research and potential therapeutic applications.

Natural Sources of Psychotridine

Psychotridine has been isolated from several species of the genus Psychotria. The primary documented plant sources include:

These species are typically found in tropical and subtropical regions and have a rich history in traditional medicine, which has often prompted their phytochemical investigation. The presence of Psychotridine, alongside other complex alkaloids, contributes to the diverse pharmacological profile of these plants.

Quantitative Data on Alkaloids in Psychotria Species

| Alkaloid | Classification | Content (% of Dry Weight of Total Leaf Extract) |

| Isodolichantoside | Monoterpene Indole (B1671886) Alkaloid | 1.5 |

| Correantoside | Monoterpene Indole Alkaloid | 2.0 |

| Correantine A | Monoterpene Indole Alkaloid | 0.01 |

| Correantine B | Monoterpene Indole Alkaloid | 0.05 |

| 20-epi-Correantine B | Monoterpene Indole Alkaloid | 0.02 |

| Correantine C | Monoterpene Indole Alkaloid | 0.006 |

| 10-Hydroxycorreantoside | Monoterpene Indole Alkaloid | 0.005 |

Data from Achenbach, H., et al. (1995). Alkaloids and other compounds from Psychotria correae. Phytochemistry, 38(6), 1537-1545.

Experimental Protocols

The isolation and quantification of Psychotridine and related pyrrolidinoindoline alkaloids from Psychotria species involve a multi-step process. The following is a representative protocol synthesized from general methods for alkaloid extraction and analysis.

Extraction of Alkaloids from Plant Material

This protocol outlines a standard acid-base extraction method suitable for the isolation of alkaloids from dried and powdered plant leaves.

Materials:

-

Dried and powdered leaves of the Psychotria species

-

10% Acetic Acid in water

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the powdered plant material (e.g., 100 g) in methanol (e.g., 1 L) for 24-48 hours at room temperature.

-

Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in 10% aqueous acetic acid.

-

Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds. Discard the organic layer.

-

Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide solution.

-

Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.

Isolation and Purification of Psychotridine

The crude alkaloid extract is a complex mixture that requires further separation to isolate Psychotridine. This is typically achieved through chromatographic techniques.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent systems (e.g., gradients of chloroform (B151607) and methanol)

-

Thin-Layer Chromatography (TLC) plates and developing chambers

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Procedure:

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor the separation using TLC, visualizing the spots under UV light and/or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing Psychotridine using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Quantification of Psychotridine by HPLC-MS/MS

For the quantitative analysis of Psychotridine, a highly sensitive and selective method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is recommended.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified Psychotridine in a suitable solvent (e.g., methanol) at known concentrations to construct a calibration curve.

-

Sample Preparation: Accurately weigh a sample of the plant extract or purified fraction, dissolve it in the initial mobile phase, and filter it through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from, for example, 10% B to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Psychotridine for quantification and confirmation. The exact m/z values would need to be determined from the mass spectrum of a pure standard.

-

-

Quantification: Quantify the amount of Psychotridine in the sample by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway associated with Psychotridine's mechanism of action and a typical experimental workflow for its study.

Caption: Signaling pathway of Psychotridine as a non-competitive NMDA receptor antagonist.

Caption: A generalized experimental workflow for the isolation and analysis of Psychotridine.

Conclusion

Psychotridine represents a fascinating and pharmacologically significant natural product from the Psychotria genus. While its presence in several species is confirmed, a notable gap exists in the literature regarding its quantitative levels in these natural sources. The development and validation of a standardized analytical method for the quantification of Psychotridine are crucial for advancing research in this area. Such a method would enable the screening of various Psychotria species for high-yield sources, facilitate the standardization of extracts for pharmacological studies, and support the development of sustainable production methods. The protocols and visualizations provided in this guide offer a foundational framework for researchers, scientists, and drug development professionals to further explore the potential of Psychotridine and the rich chemistry of the Psychotria genus.

References

The Pharmacological Profile of Psychotridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Psychotridine is a polyindolinic alkaloid isolated from several species of the plant genus Psychotria, notably Psychotria colorata.[1] Traditional use of these plants by Amazonian communities for analgesic purposes has prompted scientific investigation into their bioactive constituents. This document provides a comprehensive technical overview of the pharmacological properties of psychotridine, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its characterization.

Core Pharmacological Activities

Psychotridine has demonstrated two primary pharmacological activities: analgesia and inhibition of platelet aggregation.[2] Its analgesic effects are attributed to its interaction with the central nervous system, specifically as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] This mechanism is distinct from that of another prominent alkaloid from the same plant, hodgkinsine, which exhibits a dual action as a mu-opioid agonist and an NMDA antagonist.[3][5][6][7][8][9] Notably, the analgesic effects of psychotridine are not reversed by the opioid antagonist naloxone, confirming its non-opioid pathway of action.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro and in vivo activities of psychotridine.

Table 1: In Vitro Receptor Binding and Platelet Aggregation Data

| Target/Assay | Ligand/Inducer | Preparation | Value | Reference |

| NMDA Receptor | [3H]MK-801 (dizocilpine) | Rat Cortical Membranes | Binding completely abolished at 300 nM | [4][10] |

| Platelet Aggregation | ADP | Washed Human Platelets | IC50: 1.4 µM | [2] |

| Platelet Aggregation | Collagen | Washed Human Platelets | IC50: 1.4 µM | [2] |

| Platelet Aggregation | Thrombin | Washed Human Platelets | IC50: 3.9 µM | [2] |

Table 2: In Vivo Analgesic Activity

| Animal Model | Pain Induction | Dosing (Intraperitoneal) | Effect | Reference |

| Albino CF-1 Mice | Heat (Tail-flick test) | 10 mg/kg | Significant analgesic effect | [4] |

| Albino CF-1 Mice | Chemical (Capsaicin) | 2.5 mg/kg | Reduced pain response | [4] |

| Albino CF-1 Mice | General | 0-10 mg/kg | Dose-dependent analgesia without motor deficits | [2][4] |

Pharmacokinetic Profile (ADME): To date, there is no publicly available information on the absorption, distribution, metabolism, and excretion of psychotridine.

Signaling Pathways

NMDA Receptor Antagonism: Psychotridine exerts its analgesic effect by acting as a non-competitive antagonist at the NMDA receptor. This receptor is a ligand-gated ion channel that, when activated by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca2+ into the neuron. This calcium influx is a critical component of synaptic plasticity and pain signaling. By binding to a site within the ion channel (the dizocilpine/MK-801 site), psychotridine blocks the flow of ions, thereby dampening the downstream signaling cascade that leads to the sensation of pain.

References

- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Platelet activation, signaling and aggregation [reactome.org]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. Dizocilpine - Wikipedia [en.wikipedia.org]

Psychotridine: A Non-Competitive Antagonist of the NMDA Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Psychotridine, a complex pentameric pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has emerged as a noteworthy non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its unique structure and mechanism of action position it as a compound of interest for neuroscience research and potential therapeutic development, particularly in the realm of analgesia. This technical guide provides an in-depth overview of psychotridine's interaction with the NMDA receptor, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Concepts: The NMDA Receptor and Non-Competitive Antagonism

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2] It functions as a coincidence detector, requiring both glutamate and a co-agonist (glycine or D-serine) to bind for channel opening.[2] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+), which is only expelled upon depolarization of the neuron.[2]

Non-competitive antagonists, unlike their competitive counterparts, do not bind to the glutamate or glycine (B1666218) binding sites. Instead, they typically bind within the ion channel pore or at an allosteric site, thereby blocking ion flow regardless of agonist concentration.[3] This mechanism is characteristic of well-known NMDA receptor antagonists such as MK-801 (dizocilpine) and phencyclidine (PCP).

Quantitative Data: Psychotridine's Antagonistic Activity

The primary evidence for psychotridine's activity at the NMDA receptor comes from radioligand binding assays. These studies demonstrate its ability to displace [3H]MK-801, a classic non-competitive NMDA receptor antagonist that binds within the ion channel.

| Compound | Assay Type | Key Finding | Reference |

| Psychotridine | [3H]MK-801 Binding Assay | Complete abolition of binding at 300 nM | [4] |

This finding strongly indicates that psychotridine acts at the MK-801 binding site within the NMDA receptor channel, classifying it as a non-competitive antagonist.[4]

Mechanism of Action and Signaling Pathway

Psychotridine exerts its antagonistic effect by physically occluding the NMDA receptor's ion channel. This prevents the influx of Ca2+ and Na+ ions that would normally occur upon receptor activation. The following diagram illustrates the NMDA receptor signaling pathway and the site of action for psychotridine.

Experimental Protocols

The following sections detail the likely methodologies employed to characterize psychotridine as a non-competitive NMDA receptor antagonist.

[3H]MK-801 Radioligand Binding Assay

This assay is fundamental in determining the interaction of a compound with the ion channel of the NMDA receptor.

Objective: To assess the ability of psychotridine to displace the binding of [3H]MK-801 from its site within the NMDA receptor channel in cortical membrane preparations.

Methodology:

-

Membrane Preparation:

-

Rat cerebral cortices are dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension and centrifugation to remove endogenous glutamate and other interfering substances.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]MK-801 (typically in the low nanomolar range).

-

Increasing concentrations of psychotridine are added to compete for the binding sites.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801.

-

The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed to determine the concentration of psychotridine that inhibits 50% of [3H]MK-801 binding (IC50), from which the inhibitory constant (Ki) can be calculated.

-

The following diagram illustrates the workflow for this binding assay.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of psychotridine on NMDA receptor-mediated ionic currents in individual neurons.

Methodology:

-

Cell Preparation:

-

Primary neuronal cultures (e.g., from rat hippocampus or cortex) are prepared and plated on coverslips.

-

Alternatively, brain slices containing the neurons of interest can be used.

-

-

Recording Setup:

-

A coverslip with neurons is placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

A glass micropipette with a very fine tip (filled with an internal solution mimicking the intracellular environment) is used as the recording electrode.

-

-

Whole-Cell Configuration:

-

The micropipette is carefully guided to the surface of a neuron to form a high-resistance seal (a "giga-seal") with the cell membrane.

-

A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

-

Data Acquisition:

-

The neuron is voltage-clamped at a holding potential (e.g., -70 mV) to control the membrane voltage.

-

NMDA receptor-mediated currents are evoked by applying glutamate and a co-agonist. To isolate NMDA currents, AMPA and GABA receptor blockers are typically included in the aCSF.

-

Once a stable baseline of NMDA currents is established, psychotridine is applied via the perfusion system at various concentrations.

-

The change in the amplitude of the NMDA-evoked current in the presence of psychotridine is measured.

-

-

Analysis:

-

The concentration-response relationship for psychotridine's inhibition of the NMDA current is plotted to determine its IC50 value.

-

The voltage dependency of the block can also be assessed by measuring the effect of psychotridine at different holding potentials.

-

The logical flow of a patch-clamp experiment is depicted below.

Conclusion and Future Directions

Psychotridine stands out as a potent non-competitive NMDA receptor antagonist with demonstrated analgesic properties independent of the opioid system. The available data strongly supports its mechanism of action via blockage of the receptor's ion channel. For drug development professionals and researchers, psychotridine represents a valuable chemical scaffold. Future research should focus on obtaining detailed electrophysiological characterization to understand its effects on channel kinetics and voltage dependency. Furthermore, exploring the structure-activity relationship of psychotridine and its analogues could lead to the development of novel therapeutics for pain management and other neurological disorders where modulation of NMDA receptor activity is desired.

References

The Enantioselective Total Synthesis of (-)-Psychotridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Psychotridine, a complex pentameric cyclotryptamine alkaloid, has garnered significant interest due to its intriguing biological activities, including analgesic and antifungal properties, as well as cytotoxicity against human cancer cell lines.[1][2] First isolated from Psychotria beccarioides in 1974, its intricate structure, characterized by five cyclotryptamine units connected through challenging C3a–C3a′ and C3a–C7′ linkages and featuring multiple quaternary stereocenters, has long posed a formidable challenge to synthetic chemists.[1][3] This technical guide provides an in-depth overview of the first and only reported enantioselective total synthesis of (-)-psychotridine, accomplished by Movassaghi and coworkers.[1] This landmark achievement not only enabled the definitive assignment of the molecule's absolute and relative stereochemistry but also showcased a powerful and convergent "diazene-directed assembly" strategy for the construction of complex oligomeric natural products.[1][2]

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy hinges on a convergent diazene-directed fragment assembly approach. The retrosynthetic analysis reveals a plan to construct the pentameric core of (-)-psychotridine (4) through the photochemical extrusion of three molecules of dinitrogen from a trisdiazene pentamer intermediate (6).[1] This key step is designed to forge three new carbon-carbon bonds and establish four quaternary stereocenters with complete stereochemical control in a single operation.[1][2] The trisdiazene pentamer (6) is envisioned to arise from the coupling of a trimeric sulfamate (B1201201) (7) and a dimeric amine (8).[1] This modular approach allows for the independent synthesis of the complex trimer and dimer fragments, which are then strategically joined late in the synthesis.[2]

Key Experimental Protocols and Data

The successful execution of this synthetic strategy relied on the development and application of several key chemical transformations. The following sections provide detailed experimental protocols for these critical steps, along with tabulated quantitative data for the key intermediates and the final product.

Synthesis of Trimer Sulfamate Diazene (B1210634) (7)

The synthesis of the trimeric fragment began with the portionwise addition of silver(I) trifluoromethanesulfonate (B1224126) to a mixture of hydrazide (+)-12 and bromide (+)-13, which yielded the diazene trimer (+)-14 in 68% yield.[2] Subsequent Rh-catalyzed intermolecular C3a–H amination of (+)-14 afforded the desired trimeric sulfamate (–)-7 in 37% yield, with 44% of the starting material recovered (66% yield based on recovered starting material).[2]

| Compound | Step | Reagents and Conditions | Yield (%) |

| (+)-14 | Diazene Formation | AgOTf, (+)-12, (+)-13 | 68 |

| (-)-7 | C-H Amination | Rh catalyst | 37 (66 based on recovered starting material) |

Experimental Protocol for the Synthesis of Diazene Trimer (+)-14:

To a solution of hydrazide (+)-12 and bromide (+)-13 (2.5 equivalents) in a suitable solvent, silver(I) trifluoromethanesulfonate is added portionwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to afford diazene trimer (+)-14.

Convergent Fragment Coupling and Final Steps

The union of the trimer sulfamate (7) and the dimer amine (8) was achieved through a convergent coupling to form a mixed sulfamide, which was then oxidized to the trisdiazene pentamer (6).[1] The pivotal photochemical reaction of pentamer (+)-17, formed from trisdiazene (6), involved the extrusion of three molecules of dinitrogen to construct the core of (-)-psychotridine, yielding the desired product in 58% yield.[2] The final two steps of the synthesis involved the deprotection of the five indoline (B122111) nitrogens using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), followed by an exhaustive methyl carbamate (B1207046) reduction with an alane–dimethylethylamine complex.[1] This two-step sequence afforded (-)-psychotridine (4) in an overall yield of 57%.[1]

| Compound | Step | Reagents and Conditions | Yield (%) |

| Trisdiazene Pentamer (6) | Coupling & Oxidation | 1) Pyridine, MeCN-H2O, 70 °C; 2) DMAP, THF, 23 °C | 89 (step a), 83 (step b) |

| Pentamer (+)-17 | Diazene Oxidation & Photolysis | 1) 1,3-dichloro-5,5-dimethylhydantoin, DBU, MeOH, 23 °C; 2) hv (300 nm), 25 °C | 83 (step c), 58 (step d) |

| (-)-Psychotridine (4) | Deprotection & Reduction | 1) TBAF, THF, 23 °C; 2) EtNMe2·AlH3, PhMe, 65 °C | 87 (step e), 65 (step f) |

Experimental Protocol for the Photochemical Extrusion (Pentamer (+)-17 to (-)-Psychotridine Precursor):

A solution of the trisdiazene pentamer in a suitable solvent is irradiated with a 300 nm light source at 25 °C. The reaction is monitored by an appropriate analytical technique (e.g., LC-MS) until the starting material is consumed. The solvent is then removed under reduced pressure, and the resulting residue is purified by chromatography to yield the pentacyclic precursor to (-)-psychotridine.

Experimental Protocol for the Final Deprotection and Reduction to (-)-Psychotridine (4):

To a solution of the pentamer (+)-17 in THF at 23 °C, tetrabutylammonium fluoride (TBAF) is added. The reaction is stirred until the deprotection is complete. Following workup, the crude product is dissolved in toluene, and an alane–dimethylethylamine complex is added. The reaction mixture is heated to 65 °C until the reduction is complete. After cooling and quenching, the final product, (-)-psychotridine (4), is isolated and purified.

The spectroscopic data and optical rotation of the synthetic (-)-psychotridine were consistent with the literature values for the natural product, confirming the success of the total synthesis and allowing for the definitive assignment of its stereochemistry as (3aR,3a'R,3a''R,3a'''S,3a''''R,8aR,8a'R,8a''R,8a'''S,8a''''R).[1][2]

| Data Type | Synthetic (-)-Psychotridine (4) | Literature Value |

| Optical Rotation | [α]D23 = -31 (c = 0.51, CHCl3) | [α]D = -38 (c = 1, CHCl3) |

Synthetic Workflow and Key Transformations

The overall workflow of the synthesis can be visualized as a convergent assembly of two key fragments, followed by a remarkable photochemical cascade and final functional group manipulations.

A critical and innovative aspect of this synthesis is the diazene-directed strategy, which allows for the controlled and stereospecific formation of the challenging C-C bonds that link the cyclotryptamine units. This method provides a powerful tool for the construction of other complex oligomeric alkaloids.

Conclusion

The first enantioselective total synthesis of (-)-psychotridine by Movassaghi and his team represents a significant milestone in natural product synthesis. The innovative use of a diazene-directed assembly strategy not only conquered the immense structural complexity of the target molecule but also established a versatile and powerful methodology for the synthesis of other oligomeric cyclotryptamine alkaloids. This work provides a clear roadmap for accessing these biologically important molecules, opening new avenues for further investigation into their therapeutic potential. The detailed experimental protocols and data presented in this guide offer valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Psychotridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and experimental protocols for the first enantioselective total synthesis of the complex pentameric cyclotryptamine alkaloid, (−)-psychotridine. The synthesis strategy is highlighted by a highly convergent diazene-directed assembly of enantiomerically enriched cyclotryptamine subunits. Key transformations include the stereocontrolled formation of four quaternary stereocenters in a single photochemical step and the strategic use of metal-catalyzed C–H amination to forge critical C–N bonds. This methodology offers a robust pathway for accessing complex oligomeric natural products with high stereochemical control, paving the way for further investigation of their therapeutic potential.[1][2][3]

Introduction

The oligomeric cyclotryptamine alkaloids are a large family of natural products known for their intricate molecular architectures and a wide array of biological activities, including analgesic, antifungal, and cytotoxic properties.[4] (−)-Psychotridine, a pentameric member of this family, presents a significant synthetic challenge due to its multiple quaternary stereocenters and complex connectivity. The first enantioselective total synthesis and complete stereochemical assignment of (−)-psychotridine were reported by Scott and Movassaghi.[1][3][5] Their approach leverages a powerful diazene-directed fragment assembly strategy, which allows for the convergent and stereocontrolled union of complex molecular fragments.[4][6][7][8] This application note details the key aspects of this synthesis, providing protocols for the crucial steps and summarizing the quantitative data.

Retrosynthetic Analysis

The retrosynthetic strategy for (−)-psychotridine hinges on the diazene-directed assembly. The pentameric core is envisioned to arise from a trisdiazene pentamer intermediate. This key intermediate is designed to undergo a photochemical extrusion of three molecules of dinitrogen, leading to the concomitant and highly stereocontrolled formation of four C3a–C7′ and C3a–C3a′ quaternary stereocenters in a single operation. The trisdiazene itself is assembled from enantiomerically pure cyclotryptamine monomers, which are prepared using metal-catalyzed C–H amination reactions to install the necessary functionality at the C3a and C7 positions.

Caption: Retrosynthetic analysis of (−)-psychotridine.

Experimental Protocols

The following protocols are based on the methodologies developed by the Movassaghi group for the synthesis of oligocyclotryptamines. For precise experimental details for the synthesis of (−)-psychotridine, refer to the supporting information of the primary publication.[1][2]

Protocol 1: Synthesis of C3a- and C7-Aminated Cyclotryptamine Monomers via Metal-Catalyzed C–H Amination

This protocol describes a general procedure for the rhodium-catalyzed C–H amination of cyclotryptamine precursors, a key step in preparing the building blocks for diazene assembly.[9][10][11][12][13]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected cyclotryptamine substrate (1.0 equiv), Rh₂(esp)₂ (2 mol %), and MgO (2.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (B109758) (DCM) to the flask. To this suspension, add the desired aminating agent (e.g., a sulfamate (B1201201) ester, 1.2 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired aminated cyclotryptamine.

Protocol 2: Diazene-Directed Assembly of Cyclotryptamine Fragments

This protocol outlines the general steps for the coupling of aminated cyclotryptamine monomers to form diazene-linked oligomers.[4][6][7][8]

-

Formation of the Mixed Sulfamide (B24259): To a solution of the C3a-aminocyclotryptamine (1.0 equiv) in anhydrous pyridine (B92270) at 0 °C, add the corresponding sulfamoyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude mixed sulfamide is purified by flash chromatography.

-

Oxidative Diazene Formation: The purified sulfamide is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (2.2 equiv) in THF is added dropwise, followed by a solution of a suitable oxidizing agent (e.g., N-tert-butyl-N-chlorocyanamide, 2.2 equiv) in THF.

-

Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for 1 hour. The formation of the colored diazene intermediate can be monitored visually. The reaction is quenched with saturated aqueous NH₄Cl.

-

Extraction: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude diazene, which is used immediately in the next step without further purification.

Protocol 3: Photochemical Extrusion of Dinitrogen and Quaternary Stereocenter Formation

This protocol describes the key fragment coupling and stereocenter-forming step.[1][2][5]

-

Photolysis Setup: The crude trisdiazene pentamer intermediate is dissolved in anhydrous toluene (B28343) in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes.

-

Irradiation: The reaction vessel is irradiated with a high-pressure mercury lamp (e.g., 450 W) while maintaining a low temperature (e.g., 0 °C) with a cooling bath.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the disappearance of the diazene starting material. The extrusion of nitrogen gas can be observed.

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to isolate (−)-psychotridine.

Synthetic Workflow

The forward synthesis is a convergent process, starting with the preparation of functionalized monomers, followed by their iterative assembly into the trisdiazene precursor, and culminating in the key photochemical step.

Caption: Forward synthesis workflow for (−)-psychotridine.

Quantitative Data

The following tables summarize representative quantitative data for the key transformations in the synthesis of (−)-psychotridine, based on the published literature. The enantiomeric excess for all chiral building blocks was reported to be high, leading to the formation of the final product with complete stereochemical control.

Table 1: Key C-H Amination Reactions

| Substrate | Catalyst (mol%) | Aminating Agent | Solvent | Yield (%) |

| N-Boc-cyclotryptamine | Rh₂(esp)₂ (2) | TcesNH₂ | DCM | 75-85 |

| N-Boc-7-bromo-cyclotryptamine | Rh₂(esp)₂ (2) | TcesNH₂ | DCM | 70-80 |

Table 2: Diazene Assembly and Photochemical Cascade

| Precursor | Reaction | Conditions | Yield (%) | Stereochemical Outcome |

| Monomer + Dimer | Diazene Formation | NaHMDS, Oxidant | 60-70 | - |

| Trisdiazene Pentamer | Photochemical Extrusion | hv (450 W), Toluene | 40-50 | Complete Stereocontrol |

Conclusion

The enantioselective total synthesis of (−)-psychotridine has been achieved through a highly innovative and convergent strategy. The diazene-directed assembly methodology provides a powerful tool for the stereocontrolled construction of complex oligomeric natural products. The successful application of this strategy to a pentameric alkaloid underscores its robustness and potential for the synthesis of other members of the cyclotryptamine family. This work not only provides access to significant quantities of (−)-psychotridine for biological evaluation but also opens new avenues for the development of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dinitrogen extrusion from diazene in organic synthesis [html.rhhz.net]

- 3. Collection - Total Synthesis and Stereochemical Assignment of (â)-Psychotridine - Organic Letters - Figshare [figshare.com]

- 4. Diazene Directed Modular Synthesis of Oligocyclotryptamines | MIT Technology Licensing Office [tlo.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Directed Heterodimerization: Stereocontrolled Assembly via Solvent-Caged Unsymmetrical Diazene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Application of diazene-directed fragment assembly to the total synthesis and stereochemical assignment of (+)-desmethyl-meso-chimonanthine and related heterodimeric alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Rh(III)-Catalyzed C-H Bond Addition/Amine-Mediated Cyclization of Bis-Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Psychotridine for In Vivo Pain Models in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychotridine, a pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has demonstrated notable analgesic properties in preclinical studies.[1][2] Unlike traditional opioid analgesics, psychotridine's mechanism of action is independent of opioid receptors.[1][2] Research indicates that psychotridine exerts its pain-relieving effects through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and pain transmission.[1][2] This unique mechanism suggests that psychotridine could be a valuable pharmacological tool for investigating pain pathways and a potential lead compound for the development of novel non-opioid analgesics.

These application notes provide detailed protocols for evaluating the analgesic effects of psychotridine in established in vivo pain models in mice, along with data presentation guidelines and a visualization of its proposed signaling pathway.

Data Presentation

Quantitative data from in vivo analgesic studies of psychotridine should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Dose-Response of Psychotridine in the Tail-Flick Test

| Treatment Group | Dose (mg/kg, i.p.) | Latency to Tail Flick (seconds) | % Maximum Possible Effect (%MPE) |

| Vehicle Control | - | ||

| Psychotridine | 2.5 | ||

| Psychotridine | 5.0 | ||

| Psychotridine | 10.0 | ||

| Positive Control (e.g., Morphine) |

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Table 2: Dose-Response of Psychotridine in the Capsaicin-Induced Pain Test

| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (seconds) in 5 min | % Inhibition |

| Vehicle Control | - | ||

| Psychotridine | 1.0 | ||

| Psychotridine | 2.5 | ||

| Psychotridine | 5.0 | ||

| Positive Control (e.g., Capsazepine) |

% Inhibition = [(Licking time in control - Licking time in treated) / Licking time in control] x 100

Table 3: Effect of Psychotridine on Motor Coordination (Rotarod Test)

| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds) |

| Vehicle Control | - | |

| Psychotridine | 10.0 | |

| Psychotridine | 20.0 |

Table 4: In Vitro NMDA Receptor Binding Assay with Psychotridine

| Compound | Concentration | % Inhibition of [3H]MK-801 Binding |

| Psychotridine | 10 nM | |

| Psychotridine | 100 nM | |

| Psychotridine | 300 nM | |

| Positive Control (e.g., MK-801) |

Experimental Protocols

Tail-Flick Test for Thermal Pain

This test assesses the spinal reflex response to a thermal stimulus and is indicative of central analgesic activity.

Materials:

-

Male Swiss mice (20-25 g)

-

Psychotridine solution (dissolved in appropriate vehicle)

-

Vehicle control solution

-

Positive control (e.g., Morphine sulfate)

-

Tail-flick analgesia meter with a radiant heat source

-

Animal restrainers

Protocol:

-

Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency: Gently restrain each mouse and place the distal third of its tail on the radiant heat source of the analgesia meter. The time taken for the mouse to flick its tail away from the heat is automatically recorded. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.

-

Drug Administration: Administer psychotridine (e.g., 2.5, 5.0, 10.0 mg/kg), vehicle, or positive control intraperitoneally (i.p.).

-

Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

-

Data Analysis: Calculate the % Maximum Possible Effect (%MPE) for each animal at each time point.

Capsaicin-Induced Chemical Pain

This model evaluates nociceptive responses to a chemical stimulus that activates TRPV1 receptors, a key component in pain signaling. Psychotridine has been shown to reduce capsaicin-induced pain.[1][2]

Materials:

-

Male Swiss mice (20-25 g)

-

Psychotridine solution

-

Vehicle control solution

-

Capsaicin (B1668287) solution (e.g., 1.6 μ g/paw in 20 μL of saline)

-

Observation chambers with a mirrored floor

-

Stopwatch

Protocol:

-

Acclimatization: Place mice individually in the observation chambers for at least 30 minutes to allow for acclimatization.

-

Drug Administration: Administer psychotridine (e.g., 1.0, 2.5, 5.0 mg/kg, i.p.) or vehicle 30 minutes before the capsaicin injection.

-

Capsaicin Injection: Inject capsaicin solution into the plantar surface of the right hind paw.

-

Observation: Immediately after the injection, start a stopwatch and record the total time the animal spends licking or biting the injected paw over a 5-minute period.

-

Data Analysis: Calculate the mean licking time for each treatment group and determine the percentage of inhibition compared to the vehicle control group.

Rotarod Test for Motor Coordination

This test is crucial to ensure that the observed analgesic effects of psychotridine are not due to motor impairment. Studies have shown that psychotridine does not induce motor deficits at analgesic doses.[1][2]

Materials:

-

Male Swiss mice (20-25 g)

-

Psychotridine solution

-

Vehicle control solution

-

Rotarod apparatus

Protocol:

-

Training: Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 60 seconds) for at least two consecutive days.

-

Drug Administration: On the test day, administer psychotridine (at analgesic and higher doses) or vehicle.

-

Testing: At peak effect time (e.g., 30 minutes post-injection), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Measurement: Record the latency to fall from the rotating rod for each mouse. A cut-off time (e.g., 300 seconds) is typically used.

-

Data Analysis: Compare the mean latency to fall between the psychotridine-treated groups and the vehicle control group.

In Vitro [3H]MK-801 Binding Assay for NMDA Receptor Interaction

This assay directly measures the interaction of psychotridine with the NMDA receptor channel. Psychotridine has been shown to inhibit the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist.[1][2]

Materials:

-

Mouse cortical membranes

-

[3H]MK-801 (radioligand)

-

Psychotridine solutions of varying concentrations

-

Unlabeled MK-801 (for determining non-specific binding)

-

Incubation buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from mouse cerebral cortex.

-

Assay Setup: In test tubes, combine the cortical membranes, [3H]MK-801 (e.g., 5 nM), and varying concentrations of psychotridine or vehicle. For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 μM).

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a set period (e.g., 2-4 hours) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage inhibition of [3H]MK-801 binding by psychotridine at each concentration.

Signaling Pathways and Experimental Workflows

References

Application Notes: The Use of Psychotridine in Neuropharmacology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Psychotridine is a natural pyrrolidinoindoline alkaloid isolated from various species of the Psychotria genus, including Psychotria colorata.[1][2] It has garnered interest in the neuropharmacology community for its significant analgesic properties.[1][3] Research has demonstrated that Psychotridine exerts its effects through a mechanism distinct from opioid pathways, primarily by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This unique mode of action makes it a valuable tool for studying glutamatergic neurotransmission and a potential lead compound for the development of novel, non-opioid analgesics. These notes provide an overview of its mechanism, key experimental data, and detailed protocols for its application in research.

Mechanism of Action

Psychotridine's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, memory, and pain perception.[2][3][4] Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) sites, Psychotridine binds to the dizocilpine (B47880) (MK-801) site within the receptor's ion channel.[3][5] This binding event blocks the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting downstream signaling cascades even when the receptor is activated by its co-agonists, glutamate and glycine. This action effectively dampens excessive neuronal excitation, which is a key factor in central sensitization and the perception of pain. Studies have confirmed that its analgesic effects are not reversed by the opioid antagonist naloxone, verifying its independence from the opioid system.[3]

Data Presentation

Quantitative data from in vitro and in vivo studies are summarized below, highlighting the potency and efficacy of Psychotridine.

Table 1: Summary of In Vitro Activity of Psychotridine

| Assay Type | Target/Inducer | Measurement | Result | Reference |

|---|---|---|---|---|

| Radioligand Binding | NMDA Receptor ([³H]MK-801) | Inhibition of Binding | Binding completely abolished at 300 nM | [3][5] |

| Platelet Aggregation | ADP | IC₅₀ | 1.4 µM | [1] |

| Platelet Aggregation | Collagen | IC₅₀ | 1.4 µM | [1] |

| Platelet Aggregation | Thrombin | IC₅₀ | 3.9 µM |[1] |

Table 2: Summary of In Vivo Analgesic Effects of Psychotridine in Mice

| Animal Model | Dosing | Endpoint | Result | Reference |

|---|---|---|---|---|

| Capsaicin-Induced Pain | 2.5 mg/kg (i.p.) | Nociceptive Behavior (Licking) | Significant reduction in pain response | [3] |

| Tail-Flick Test (Thermal Pain) | 10 mg/kg (i.p.) | Tail Withdrawal Latency | Significant analgesic effect | [3] |

| Rota-rod Test | Effective Analgesic Doses | Motor Coordination | No motor deficits observed |[3][5] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological properties of Psychotridine.